4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-containing drugs target the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in pain transmission .
Mode of Action
Based on the structure and the presence of the trifluoromethyl group, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been shown to inhibit the CGRP receptor, thereby modulating pain signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its target proteins, thereby influencing the associated cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable thiadiazole precursor. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide: shares similarities with other trifluoromethyl-substituted thiadiazoles, such as 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-sulfonamide and 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-thiol.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBILRTWFKTBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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